molecular formula C21H26ClNO B5125833 [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No. B5125833
M. Wt: 343.9 g/mol
InChI Key: RFPPJDMWKOEHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is a chemical compound that belongs to the class of opioids. It is also known as U-47700 and has been used for scientific research purposes. The compound was first synthesized in the 1970s and has been studied for its potential medical applications.

Mechanism of Action

[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals. The compound also has some affinity for the kappa-opioid receptor, but its activity at this receptor is weaker than at the mu-opioid receptor.
Biochemical and Physiological Effects:
[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to produce analgesia in animal models. It has also been found to have sedative and respiratory depressant effects. The compound has a high potency, with an analgesic potency that is estimated to be 7.5 times greater than that of morphine.

Advantages and Limitations for Lab Experiments

[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has some advantages for lab experiments. It is a highly potent opioid agonist, which makes it useful for studying the opioid receptor system. The compound is also relatively stable and can be stored for long periods without significant degradation. However, the compound is highly toxic and can be dangerous if mishandled. It is important to take appropriate safety precautions when working with this compound.

Future Directions

There are several future directions for research on [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One area of interest is the development of new analgesics based on the structure of the compound. Researchers are also studying the interactions between the compound and other neurotransmitter systems, such as the dopamine system. Another area of research is the development of new methods for synthesizing the compound, with the goal of improving yields and purity. Finally, researchers are exploring the potential use of [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol as a tool for studying the opioid receptor system and its role in pain modulation.

Synthesis Methods

The synthesis of [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol involves a multi-step process. The starting material is chlorobenzylpiperidine, which is reacted with 2-methylbenzyl chloride in the presence of a base to form the intermediate product. The intermediate is then reduced using lithium aluminum hydride to obtain the final product, [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been used for scientific research purposes. It has been studied for its potential medical applications, particularly as an analgesic. The compound has also been used to study the opioid receptor system and its interactions with other neurotransmitter systems.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]-3-[(2-methylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-17-7-2-3-8-18(17)13-21(16-24)11-6-12-23(15-21)14-19-9-4-5-10-20(19)22/h2-5,7-10,24H,6,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPJDMWKOEHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)CC3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chlorobenzyl)-3-(2-methylbenzyl)piperidin-3-yl]methanol

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